molecular formula C12H9BrClNO3 B13713133 Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate

Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate

Cat. No.: B13713133
M. Wt: 330.56 g/mol
InChI Key: WMBCOMDMBZYREZ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction, where an alkyne reacts with a nitrile oxide to form the isoxazole ring. This reaction often employs catalysts such as copper(I) or ruthenium(II) to facilitate the process . The reaction conditions usually involve moderate temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar cycloaddition techniques. The use of continuous flow reactors can enhance efficiency and scalability. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .

Scientific Research Applications

Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune responses .

Comparison with Similar Compounds

  • Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate
  • Methyl 5-phenylisoxazole-3-carboxylate

Comparison: Ethyl 5-(2-Bromo-4-chlorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromo and chloro substituents on the phenyl ring. This dual substitution can enhance its reactivity and potential biological activity compared to similar compounds with only one halogen substituent .

Properties

Molecular Formula

C12H9BrClNO3

Molecular Weight

330.56 g/mol

IUPAC Name

ethyl 5-(2-bromo-4-chlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H9BrClNO3/c1-2-17-12(16)10-6-11(18-15-10)8-4-3-7(14)5-9(8)13/h3-6H,2H2,1H3

InChI Key

WMBCOMDMBZYREZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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